Triethyl phosphonoacetate Triethyl phosphonoacetate
Brand Name: Vulcanchem
CAS No.: 867-13-0
VCID: VC20762659
InChI: InChI=1S/C8H17O5P/c1-4-11-8(9)7-14(10,12-5-2)13-6-3/h4-7H2,1-3H3
SMILES: CCOC(=O)CP(=O)(OCC)OCC
Molecular Formula: C8H17O5P
Molecular Weight: 224.19 g/mol

Triethyl phosphonoacetate

CAS No.: 867-13-0

Cat. No.: VC20762659

Molecular Formula: C8H17O5P

Molecular Weight: 224.19 g/mol

* For research use only. Not for human or veterinary use.

Triethyl phosphonoacetate - 867-13-0

CAS No. 867-13-0
Molecular Formula C8H17O5P
Molecular Weight 224.19 g/mol
IUPAC Name ethyl 2-diethoxyphosphorylacetate
Standard InChI InChI=1S/C8H17O5P/c1-4-11-8(9)7-14(10,12-5-2)13-6-3/h4-7H2,1-3H3
Standard InChI Key GGUBFICZYGKNTD-UHFFFAOYSA-N
SMILES CCOC(=O)CP(=O)(OCC)OCC
Canonical SMILES CCOC(=O)CP(=O)(OCC)OCC

Triethyl phosphonoacetate (CAS 867-13-0) is an organophosphorus compound widely used in organic synthesis and pharmaceutical research. With the molecular formula C₈H₁₇O₅P and a molecular weight of 224.19 g/mol, this colorless to light yellow liquid serves as a versatile reagent in key chemical reactions . Below is a structured analysis of its properties, applications, and research findings.

Synthesis and Key Reactions

Triethyl phosphonoacetate is pivotal in Horner-Wadsworth-Emmons (HWE) reactions, where it forms α,β-unsaturated esters via condensation with carbonyl compounds. The reaction typically yields E-alkenes with high regioselectivity .

Notable synthetic pathways:

  • β-Keto Phosphonate Synthesis: Reacts with carboxylic acid chlorides in the presence of MgCl₂-triethylamine, followed by decarbethoxylation .

  • Aromatic Aldehyde Condensation: Forms coumarin-3-phosphonates when condensed with aromatic aldehydes, a process critical in heterocyclic chemistry .

  • Phosphonate Anion Preparation: Generates reactive intermediates by deprotonation with weak bases like sodium methoxide .

Applications in Research and Industry

Pharmaceutical Development

  • Antiviral/Anticancer Agents: Acts as an intermediate in synthesizing compounds like Ticagrelor impurities .

  • Enzyme Inhibition Studies: Used to probe metabolic pathways due to its phosphonate group’s bioisosteric properties .

Agricultural Chemistry

  • Enhances pesticide efficacy by modifying active ingredients’ bioavailability and environmental stability .

Material Science

  • Incorporated into polymers and coatings to improve thermal stability and adhesion .

Research Advancements

Recent studies highlight its role in:

  • Asymmetric Synthesis: Production of chiral cyclopropanecarboxylic acids from (S)-propylene oxide .

  • Fluorinated Material Development: Modifications involving fluorobutenolide moieties in Perkow reactions .

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